Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Overview
Description
“Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the empirical formula C11H7FO4 . It has a molecular weight of 222.17 . The compound is also known as "6-Fluorochromone-2-carboxylic acid methyl ester" .
Synthesis Analysis
The compound can be synthesized by Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)C1=CC(=O)c2cc(F)ccc2O1
. Chemical Reactions Analysis
The compound has been used in the synthesis of a series of novel (3-aryl-1,2-oxazol-5-yl) this compound derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 137-143 °C .Scientific Research Applications
Synthesis and Structural Studies
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. Notably, P. Barili et al. (2001) explored the synthesis and reactions of related compounds, providing insights into their molecular structures through NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
Antioxidant and Antimicrobial Potential
A significant application of these compounds lies in their potential as antioxidants and antimicrobial agents. For instance, K. Battula et al. (2017) synthesized a series of derivatives showing good antioxidant activity, as well as notable inhibition against various bacterial and fungal strains (Battula et al., 2017).
Biological Activity and Pharmaceutical Research
In pharmaceutical research, these compounds have been utilized in the synthesis of potential therapeutic agents. D. Thimm et al. (2013) used a derivative as a potent and selective agonist for GPR35, a protein of interest in medicinal chemistry (Thimm et al., 2013). Additionally, S. Tiwari et al. (2018) reported the synthesis of novel derivatives showing antimicrobial activity and non-cytotoxic nature, indicating potential for drug development (Tiwari et al., 2018).
Chemical Synthesis and Modifications
The chemical synthesis and modification of these compounds have been a focus in several studies. A. Kysil et al. (2011) presented an efficient method for synthesizing methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, highlighting the versatility of these compounds in chemical synthesis (Kysil et al., 2011).
Enzyme Activity and Assay Studies
These compounds have also been used in studying enzyme activities. For example, Yi-lin Zhang et al. (2013) synthesized a fluorogenic substrate to aid in activity assays with metallo-β-lactamases, demonstrating the compounds' utility in biochemical research (Zhang et al., 2013).
Crystallography and Material Sciences
In the field of crystallography and materials science, these compounds have been analyzed for their crystal structures and material properties. Hui-jing Li et al. (2013) synthesized a derivative and confirmed its structure through spectroscopy and X-ray crystallographic analysis, contributing to the understanding of these compounds in material sciences (Li et al., 2013).
Properties
IUPAC Name |
methyl 6-fluoro-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHARNYXQFPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555687 | |
Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116543-91-0 | |
Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116543-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives synthesized in the study?
A1: The research focuses on synthesizing a series of novel (3-arylisoxazol-5-yl)this compound derivatives []. These derivatives were created through a Cu(I)-catalyzed reaction and demonstrate promising antioxidant and antimicrobial properties []. This is significant because the development of new compounds with these properties is crucial in addressing challenges related to oxidative stress and microbial resistance.
Q2: How potent are the synthesized compounds against bacterial strains compared to standard drugs?
A2: The study reveals that some of the synthesized compounds, specifically C10 and C11, exhibit superior activity against Pseudomonas aeruginosa compared to the standard drug penicillin []. These compounds demonstrate an MIC value of 9.375 µg mL-1, making them approximately 1.33 times more potent than penicillin against this particular bacterial strain []. This finding highlights the potential of these novel compounds as potential leads for developing new antibacterial agents.
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